Cholesterol-13C3: An In-depth Technical Guide for Researchers and Drug Development Professionals
Cholesterol-13C3: An In-depth Technical Guide for Researchers and Drug Development Professionals
An overview of the isotopically labeled cholesterol analog, Cholesterol-13C3, detailing its chemical properties, synthesis, and critical applications in research and drug development.
Cholesterol-13C3 is a stable, isotopically labeled form of cholesterol where three carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This non-radioactive labeling makes it an invaluable tool in a multitude of research applications, particularly in the field of mass spectrometry-based quantitative analysis. Its primary utility lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS), a gold-standard method for the precise quantification of cholesterol in various biological matrices. Furthermore, its application extends to metabolic flux analysis, enabling researchers to trace the metabolic fate of cholesterol and its precursors within complex biological systems.
Core Chemical Properties
Cholesterol-13C3 is chemically identical to its unlabeled counterpart, cholesterol, with the exception of a slight increase in molecular weight due to the presence of the ¹³C isotopes. This mass difference is the cornerstone of its utility in mass spectrometry. The specific properties of Cholesterol-13C3 can vary slightly depending on the position of the ¹³C labels. Several isotopomers are commercially available, with the label placement influencing their specific applications.
| Property | Value | Source |
| Molecular Formula | C₂₄¹³C₃H₄₆O | [1][2] |
| Molecular Weight | 389.63 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 147-149 °C | |
| Storage Temperature | -20°C, protected from light | |
| Isotopic Purity | Typically ≥98 atom % ¹³C | |
| Chemical Purity | Typically ≥98% |
Note: The specific CAS Number can vary depending on the positions of the ¹³C labels. For example, Cholesterol-2,3,4-¹³C₃ has the unlabeled CAS Number 57-88-5.
Solubility Profile
The solubility of Cholesterol-13C3 is comparable to that of unlabeled cholesterol. It is sparingly soluble in water but readily dissolves in a range of organic solvents.
| Solvent | Solubility | Source |
| Ethanol | 20 mg/mL (requires sonication and warming) | |
| Ethanol (alternative) | ~32.5 mg in 100 mL | |
| Acetone | ~32.5 mg in 100 mL | |
| Isopropanol | ~48.9 mg in 100 mL | |
| Chloroform | Soluble |
For optimal stock solution preparation, it is recommended to select an appropriate solvent and, if necessary, facilitate dissolution by warming the solution to 37°C and using an ultrasonic bath. Stock solutions should be stored in aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Synthesis of ¹³C-Labeled Cholesterol
The synthesis of isotopically labeled cholesterol, including Cholesterol-13C3, is a complex process that can be achieved through various chemical and biological methods.
One common chemical synthesis approach involves the use of ¹³C-labeled precursors in a multi-step reaction sequence. For instance, the synthesis of Cholesterol-3,4-¹³C₂ has been achieved using phenyl acetate-1,2-¹³C₂ and 4-cholesten-3-one as starting materials. The process involves a series of reactions including ring-opening oxidation, ring-closure, acetylation, and reduction to yield the final labeled cholesterol product. The purity of the synthesized product is typically confirmed using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
A biosynthetic approach has also been demonstrated, utilizing genetically modified strains of Saccharomyces cerevisiae that produce cholesterol instead of ergosterol. These yeast strains are cultured in a medium enriched with ¹³C-labeled acetate, which serves as the precursor for cholesterol biosynthesis via the mevalonate pathway. This method allows for the production of highly enriched ¹³C-cholesterol.
Experimental Protocols
Protocol 1: Quantification of Serum Cholesterol using Isotope Dilution Mass Spectrometry (IDMS) with Cholesterol-13C3 as an Internal Standard
This protocol outlines a generalized procedure for the determination of total cholesterol in a serum sample using gas chromatography-mass spectrometry (GC-MS) and Cholesterol-13C3 as an internal standard.
1. Sample Preparation:
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To a known volume of serum, add a precise amount of Cholesterol-13C3 solution of a known concentration.
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Add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of cholesterol.
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Perform alkaline hydrolysis (saponification) by adding ethanolic potassium hydroxide (KOH) to hydrolyze cholesteryl esters to free cholesterol. Incubate at room temperature or an elevated temperature.
2. Extraction:
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Following saponification, perform a liquid-liquid extraction to isolate the non-saponifiable lipids, which include free cholesterol and the Cholesterol-13C3 internal standard. A common solvent for this extraction is hexane.
3. Derivatization:
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Evaporate the organic solvent under a stream of nitrogen.
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Convert the extracted cholesterol and Cholesterol-13C3 to their trimethylsilyl (TMS) ether derivatives. This is a common derivatization step for GC-MS analysis that increases the volatility and thermal stability of the analytes.
4. GC-MS Analysis:
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Inject the derivatized sample into a gas chromatograph equipped with a capillary column for separation.
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The eluent from the GC is introduced into a mass spectrometer operating in electron impact (EI) ionization mode.
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The mass spectrometer is set to monitor specific ions corresponding to the TMS derivatives of unlabeled cholesterol and Cholesterol-13C3.
5. Quantification:
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Measure the abundance ratio of the molecular ions of the unlabeled cholesterol derivative and the Cholesterol-13C3 derivative.
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Quantify the amount of cholesterol in the original sample by comparing this ratio to a calibration curve generated from standards containing known amounts of unlabeled cholesterol and a fixed amount of Cholesterol-13C3.
Protocol 2: Tracing Cholesterol Biosynthesis in Cultured Cells using ¹³C-Labeled Precursors
This protocol provides a general framework for tracing the de novo synthesis of cholesterol in cultured cells using a ¹³C-labeled precursor, such as ¹³C-glucose. Cholesterol-13C3 can be used as an internal standard for the quantification of the newly synthesized labeled cholesterol.
1. Cell Culture and Labeling:
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Culture cells of interest (e.g., hepatocellular carcinoma cells) in a standard growth medium.
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Replace the standard medium with a medium containing a ¹³C-labeled precursor (e.g., [U-¹³C]-glucose) and continue the incubation for a defined period (e.g., 24-72 hours) to allow for the incorporation of the label into newly synthesized lipids.
2. Cell Harvesting and Homogenization:
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Harvest the cells and wash them to remove any remaining labeled medium.
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Homogenize the cell pellet to release the intracellular contents.
3. Lipid Extraction:
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Perform a lipid extraction from the cell homogenate using a suitable solvent system, such as a chloroform/methanol mixture (Folch method). Add an antioxidant like BHT to prevent lipid oxidation.
4. Hydrolysis and Isolation:
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Hydrolyze the lipid extract to convert cholesteryl esters to free cholesterol.
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Isolate the neutral lipid fraction containing cholesterol.
5. Derivatization and Analysis:
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Derivatize the isolated cholesterol to a form suitable for GC-MS or LC-MS analysis.
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Analyze the sample to determine the isotopic enrichment in cholesterol, which reflects the rate of de novo synthesis from the labeled precursor. Cholesterol-13C3 can be added at the beginning of the extraction process as an internal standard to accurately quantify the total amount of newly synthesized cholesterol.
Applications in Research and Drug Development
Gold Standard for Cholesterol Quantification
The primary and most widespread application of Cholesterol-13C3 is as an internal standard in isotope dilution mass spectrometry (IDMS). IDMS is considered a definitive method for the accurate and precise measurement of cholesterol in clinical and research settings. By adding a known amount of Cholesterol-13C3 to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled cholesterol will behave identically. This leads to highly reliable and reproducible quantification.
Metabolic Flux Analysis
Cholesterol-13C3 and other ¹³C-labeled precursors are instrumental in metabolic flux analysis (MFA), a powerful technique used to study the flow of atoms through metabolic pathways. By providing cells or organisms with a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-acetate), researchers can trace the incorporation of the ¹³C atoms into cholesterol and its intermediates. This allows for the quantification of the rates (fluxes) of reactions in the cholesterol biosynthesis pathway. Understanding these fluxes is crucial for identifying metabolic dysregulation in diseases such as cancer and for evaluating the efficacy of drugs that target cholesterol metabolism.
